molecular formula C10H15N3 B1468453 2-Cyclopentyl-6-methylpyrimidin-4-amine CAS No. 1248653-18-0

2-Cyclopentyl-6-methylpyrimidin-4-amine

Cat. No.: B1468453
CAS No.: 1248653-18-0
M. Wt: 177.25 g/mol
InChI Key: UVWZMZDBERNGCJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a cyclopentyl substituent at position 2, a methyl group at position 6, and an amine group at position 4. The cyclopentyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability or influence binding interactions in biological systems.

Properties

IUPAC Name

2-cyclopentyl-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-6-9(11)13-10(12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWZMZDBERNGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentylation and Pyrimidine Ring Construction

One common route involves the reaction of cyclopentanone with suitable nitrogen-containing reagents to form the cyclopentyl-substituted pyrimidine ring. The methyl group at position 6 is introduced either by starting from a methylated pyrimidine precursor or by methylation during the synthesis.

Amination at Position 4

The amino group at the 4-position is typically introduced via nucleophilic substitution or reduction of a corresponding 4-halo or 4-oxo pyrimidine intermediate. This step often requires careful control of reaction conditions to ensure selective amination without affecting other substituents.

Stepwise Synthetic Route (Illustrative)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclopentyl substitution Cyclopentanone + suitable amine or nitrile Formation of 2-cyclopentyl pyrimidine core
2 Methylation Methylating agent (e.g., methyl iodide) Introduction of methyl group at position 6
3 Amination Ammonia or amine source, nucleophilic substitution Introduction of amino group at position 4

Related Compound Preparation Insights

While direct preparation methods for 2-Cyclopentyl-6-methylpyrimidin-4-amine are limited in the literature, insights can be drawn from the synthesis of structurally related compounds such as 2-Cyclopentyl-6-methylpyrimidin-4-ol. This compound is synthesized through multi-step reactions starting from cyclopentanone and ethyl derivatives, followed by ring closure and functional group transformations. The conversion of the hydroxyl group to an amino group at position 4 could be achieved via amination reactions, suggesting a plausible synthetic pathway for the target amine.

Research Findings and Reaction Optimization

  • Selectivity: The selective introduction of the cyclopentyl group at position 2 requires careful choice of reagents and conditions to avoid substitution at other positions.
  • Amination Efficiency: Amination at position 4 can be improved by using catalysts or specific amination agents to enhance yield and purity.
  • Purification: Silica gel chromatography and recrystallization are commonly employed to purify intermediates and the final product, ensuring removal of side products and unreacted starting materials.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Reagents/Conditions Notes
Cyclopentyl group introduction Reaction of cyclopentanone with nitrogen precursors Cyclopentanone, amines, acidic/basic catalysts Forms the 2-cyclopentyl pyrimidine core
Methyl group installation Methylation of pyrimidine core Methyl iodide or methyl sulfate Position 6 methyl group introduction
Amination at position 4 Nucleophilic substitution or reduction Ammonia, amine sources, catalysts Converts 4-halo or 4-oxo intermediates to amine
Purification Chromatography, recrystallization Silica gel, solvents Ensures high purity of final compound

Scientific Research Applications

2-Cyclopentyl-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Cyclopentyl-6-methylpyrimidin-4-amine with analogous pyrimidin-4-amine derivatives, focusing on substituent effects, crystallographic data, and physicochemical properties.

Structural and Substituent Variations

Key structural differences arise from substitutions at positions 2 and 6 of the pyrimidine core:

Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Formula Molecular Weight Key Features
2-Cyclopentyl-6-methylpyrimidin-4-amine Cyclopentyl Methyl C₁₀H₁₆N₄ 192.26 High lipophilicity due to cyclopentyl; moderate steric hindrance.
4-Methyl-6-phenylpyrimidin-2-amine Phenyl Methyl C₁₁H₁₁N₃ 185.22 Aromatic phenyl enhances π-π interactions; planar structure .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidin-1-yl Methyl C₁₀H₁₆N₄ 192.26 Piperidine introduces a basic nitrogen, increasing solubility .
6-Chloro-N,N-dimethylpyrimidin-4-amine Dimethylamine Chloro C₆H₉ClN₄ 172.62 Electron-withdrawing chloro group enhances electrophilic reactivity .
Cyclopentyl-[4-(4-methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-yl]-amine Cyclopentyl Trifluoromethyl, 4-methoxyphenyl C₁₇H₁₈F₃N₃O 337.34 Trifluoromethyl improves metabolic stability; methoxyphenyl adds polarity .

Crystallographic and Electronic Properties

Crystallographic data reveal how substituents influence molecular packing and stability:

  • 4-Methyl-6-phenylpyrimidin-2-amine : Exhibits a low R factor of 0.040, indicating high structural accuracy. The phenyl group induces a planar conformation, facilitating dense crystal packing .
  • 6-Chloro Derivatives: Chloro-substituted analogs (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) show reduced solubility in polar solvents due to halogen hydrophobicity, as noted in synthesis protocols .

Physicochemical and Functional Comparisons

  • Lipophilicity : Cyclopentyl and phenyl substituents increase logP values compared to polar groups like piperidin-1-yl or methoxy .
  • Reactivity : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) activate the pyrimidine ring for nucleophilic substitution, whereas electron-donating groups (methyl, methoxy) stabilize the ring .

Q & A

Q. What are the common synthetic routes for preparing 2-Cyclopentyl-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by cyclopentyl and methyl group substitutions. Key steps include:

  • Nucleophilic substitution to introduce the cyclopentyl group at the 2-position.
  • Methylation at the 6-position using methyl iodide or dimethyl sulfate under basic conditions.
  • Ammonolysis to install the amine group at the 4-position. Optimization focuses on controlling temperature (e.g., 60–80°C for methylation), solvent choice (e.g., DMF for polar aprotic conditions), and catalyst use (e.g., Pd for cross-coupling). Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2-Cyclopentyl-6-methylpyrimidin-4-amine?

  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity.
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
  • Single-crystal X-ray diffraction (XRD) resolves 3D structure, bond angles, and intermolecular interactions (e.g., hydrogen bonding). SHELX programs (SHELXL, SHELXS) are standard for refinement, with R-factors < 0.05 indicating high accuracy .

Q. How should researchers handle and store 2-Cyclopentyl-6-methylpyrimidin-4-amine to ensure stability?

Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light. Stability tests (e.g., HPLC monitoring over 6 months) confirm integrity under these conditions .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Cytotoxicity screening : MTT or CellTiter-Glo® assays on mammalian cell lines (e.g., HEK293).
  • Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ determination. Dose-response curves are analyzed using GraphPad Prism .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 2-Cyclopentyl-6-methylpyrimidin-4-amine?

DFT calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These predict reactivity (e.g., nucleophilic/electrophilic sites) and correlate with experimental UV-Vis spectra. Exact exchange terms in functionals improve thermochemical accuracy (average error < 3 kcal/mol) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

  • Disorder in flexible groups (e.g., cyclopentyl): Resolved via partial occupancy modeling.
  • Weak diffraction : High-intensity synchrotron sources improve data quality.
  • Hydrogen atom positioning : SHELXL’s HFIX command refines positions using riding models. Validation tools (e.g., PLATON) check for missed symmetry or twinning .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

SAR studies compare:

  • Substituent effects : Replacing cyclopentyl with bulkier groups (e.g., adamantyl) alters steric hindrance.
  • Electron-withdrawing/donating groups : Nitro or methoxy groups at the 4-position modulate electronic density.
  • Bioisosteres : Replacing the pyrimidine core with triazine maintains planar geometry but alters solubility. Biological testing against a panel of targets (e.g., kinases) identifies optimal modifications .

Q. How do researchers resolve contradictions between computational predictions and experimental data (e.g., reaction yields)?

  • Validation of computational models : Compare DFT-predicted activation energies with kinetic studies (e.g., Arrhenius plots).
  • Error analysis : Assess solvent effects (implicit vs. explicit solvation models) and basis set limitations.
  • Experimental replication : Vary catalysts (e.g., Pd vs. Ni) or solvents (THF vs. DMSO) to identify unaccounted variables .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • LC-MS/MS : Detects sub-ppm impurities using multiple reaction monitoring (MRM).
  • NMR relaxation experiments (e.g., T₁/T₂ measurements) identify low-concentration byproducts.
  • X-ray photoelectron spectroscopy (XPS) confirms elemental composition and oxidation states .

Q. What mechanistic insights can isotopic labeling (e.g., ¹⁵N) provide for reaction pathways?

  • Kinetic isotope effects (KIE) : ¹⁵N-labeled amine groups reveal rate-determining steps in amination.
  • Tracer studies : ¹³C-labeled cyclopentyl groups track regioselectivity in substitution reactions.
  • In situ NMR monitors intermediate formation (e.g., imine vs. enamine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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